3-(furan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWJTDNZKWQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356009 | |
| Record name | 3-(furan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32332-98-2 | |
| Record name | 3-(furan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Furan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of Biological Activities
This compound and its derivatives have been studied for various biological activities, including:
- Anticancer Activity : Multiple studies have demonstrated the compound's efficacy against cancer cell lines, notably lung carcinoma (A549) and others.
- Antimicrobial Properties : Research indicates significant antibacterial and antifungal activities against various strains.
- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammation, which is crucial in treating chronic diseases.
- Neuroprotective Effects : Recent studies suggest it may inhibit α-synuclein aggregation, relevant for Parkinson's disease.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with furan-containing aldehydes. For instance, hydrazine hydrate reacts with furfural to produce the pyrazole ring. The following table summarizes some synthetic routes:
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrazine Reaction | Furfural | Ethanol, reflux | High |
| Cycloaddition | Chalcone | KOH, ethanol | Moderate |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. A notable study utilized MTT assays to evaluate its effectiveness against A549 cells, showing promising results with an IC50 value indicating potent antiproliferative activity. The compound was found to induce apoptosis through intrinsic pathways, significantly increasing early and late apoptotic cell populations compared to controls .
Case Study: Anticancer Efficacy
A recent study synthesized novel derivatives of 3-(furan-2-yl)pyrazolyl chalcones and evaluated their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 0.031 μM against A549 cells, suggesting strong potential for development as anticancer agents .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Compounds derived from this structure were tested against several bacterial strains, including:
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
The minimum inhibitory concentration (MIC) values were determined using a serial dilution method, revealing that compounds with electron-withdrawing groups showed enhanced activity .
Anti-inflammatory and Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various models. Furthermore, its ability to inhibit α-synuclein aggregation positions it as a candidate for neurodegenerative disease therapies. This is particularly relevant given the rising prevalence of conditions like Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications on the pyrazole ring or furan moiety can significantly influence their biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial activity |
| Hydroxyl groups | Enhanced anticancer potency |
Preparation Methods
Hydrazine and Furan-2-Carbaldehyde Derivatives
A direct synthesis route utilizes furan-2-carbaldehyde 33 and hydrazine hydrate 34 in ethanol under acidic conditions. The reaction proceeds via initial imine formation, followed by cyclization to yield this compound 35 (Fig. 1). Optimized conditions (reflux for 6–8 hours in ethanol with acetic acid) achieve yields of 75–82%. The acetic acid catalyzes both condensation and dehydration steps, while ethanol acts as a polar aprotic solvent to stabilize intermediates.
Catalyst-Enhanced Cyclocondensation
Copper triflate ([Cu(OTf)₂]) paired with the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) significantly improves reaction efficiency. For example, chalcones 36 derived from furan-2-carbaldehyde react with arylhydrazines 37 in the presence of these catalysts to form 1,3,5-triarylpyrazoles 38 in 82% yield (Scheme 1). The ionic liquid facilitates proton transfer during cyclization, while copper triflate stabilizes the transition state. This system is reusable for four cycles without significant activity loss, making it economically viable.
Iodine-Mediated Cyclization Protocols
Molecular iodine (I₂) has emerged as a cost-effective halogenating agent and catalyst for pyrazole synthesis. In one method, ethyl acetoacetate 39 reacts with oxamic acid thiohydrazide 40 in the presence of I₂ (1 equiv) and p-toluenesulfonic acid (TsOH, 10 mol%) to produce this compound derivatives 41 in 83% yield (Scheme 2). Iodine enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by the hydrazine. Comparative studies show that bromine (Br₂) and N-chlorosuccinimide (NCS) are less effective, yielding <60% under identical conditions.
Solvent and Temperature Optimization
Ethanol/Acetic Acid Systems
Refluxing ethanol with acetic acid (5–10% v/v) is a standard protocol for small-scale synthesis. For instance, a mixture of furan-2-carbaldehyde (1.2 equiv), hydrazine hydrate (1.0 equiv), and acetic acid in ethanol at 80°C for 6 hours yields 78% of this compound. The solvent’s polarity and boiling point (78°C) ensure efficient mixing and byproduct removal.
Solvent-Free Mechanochemical Approaches
Ball-milling techniques eliminate solvent use by leveraging mechanical energy to drive reactions. In a representative procedure, furan-2-carbaldehyde and methyl hydrazine are milled with silica gel (5 wt%) at 30 Hz for 45 minutes, achieving 68% yield. While lower than solution-phase methods, this approach reduces waste and is scalable for green chemistry applications.
Regioselectivity Challenges and Solutions
Asymmetric substitution patterns often lead to regioisomeric mixtures. For example, reactions involving unsymmetrical 1,3-diketones 42 and hydrazines 43 may produce both this compound 44 and its 5-substituted isomer 45 (Fig. 2). Electronic and steric factors dictate selectivity:
-
Electron-withdrawing groups on the diketone favor attack at the more electrophilic carbonyl, directing substitution to the 3-position.
-
Steric hindrance from bulky substituents (e.g., tert-butyl) reduces isomer formation by >90%.
Industrial-Scale Production Considerations
While lab-scale methods are well-established, industrial production requires cost and safety optimizations:
Continuous flow reactors enhance heat transfer and reduce hazardous intermediate accumulation, enabling throughputs of >1 kg/day.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for this compound synthesis:
Catalyst-based systems offer superior yields and reusability, while solvent-free methods align with green chemistry principles.
Q & A
Q. What are the common synthetic routes for preparing 3-(furan-2-yl)-1H-pyrazole and its derivatives?
Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition reactions. For example, refluxing 3-phenylsydnone with dipolarophiles like 1-phenyl-3-(5-nitro-2-furyl)-2-propyn-1-one in dry xylene yields pyrazole derivatives after purification via recrystallization (ethanol/DMF) . Chalcone precursors, such as 1-(1-hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one, can also undergo cyclization with hydrazine derivatives in DMF to form pyrazoline analogs .
Q. How is X-ray crystallography utilized to confirm the structure of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions. For instance, intramolecular hydrogen bonds (e.g., C11–H11A⋯O2 in 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazole) stabilize seven-membered ring motifs, while intermolecular C–H⋯O/N/F interactions dictate crystal packing . Software like Mercury (Cambridge Crystallographic Data Centre) aids in visualizing voids, hydrogen bonds, and π-π interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., furan/pyrazole protons) and confirms substitution patterns .
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3200 cm⁻¹ for pyrazole tautomers) .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for derivatives in pharmacological studies) .
Advanced Research Questions
Q. How do computational methods like DFT predict the electronic properties of this compound?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For example, exact-exchange terms improve accuracy in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Docking studies (AutoDock Vina) model interactions with biological targets, such as COX enzymes, by analyzing binding affinities and hydrogen-bond networks .
Q. How can structural variations (e.g., substituents, tautomerism) influence the biological activity of this compound?
Methodological Answer:
- Tautomerism : Co-crystallization of 3- and 5-(4-fluorophenyl)-1H-pyrazole tautomers reveals distinct hydrogen-bond networks (N–H⋯N) and packing motifs, affecting solubility and target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance COX-1/2 inhibition (IC50 values <10 µM) by stabilizing enzyme active-site interactions . SAR studies on (3‑(furan‑2‑yl)pyrazol‑4‑yl)chalcones show that methyl groups at position 5 improve cytotoxicity against A549 lung carcinoma cells .
Q. How should researchers address contradictions in reported bioactivity data for pyrazole derivatives?
Methodological Answer:
- Control Experiments : Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity ).
- Structural Validation : Confirm compound purity via HPLC and crystallography to rule out tautomeric or polymorphic interference .
- Computational Cross-Check : Compare experimental IC50 values with docking scores to identify outliers caused by assay-specific artifacts .
Q. What strategies optimize the synthesis of enantiomerically pure this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric cycloadditions .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of racemic mixtures .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) to isolate enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
